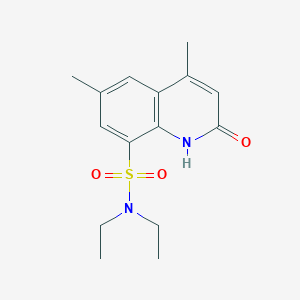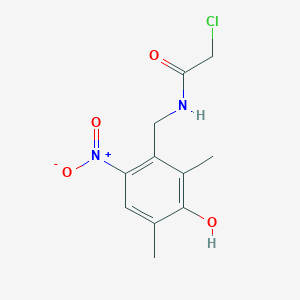![molecular formula C21H18N2O4S B11470160 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11470160.png)
7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE” is a complex organic compound that belongs to the class of thiazolopyridines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, 4-methoxyphenyl derivatives, and thiazolopyridine precursors. Common synthetic routes may involve:
Condensation Reactions: Combining different fragments under acidic or basic conditions.
Cyclization Reactions: Forming the thiazolopyridine ring system through intramolecular reactions.
Functional Group Transformations: Introducing or modifying functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxyphenyl group.
Reduction: Reduction reactions could target the thiazolopyridine ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学研究应用
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Possible use as inhibitors of specific enzymes.
Receptor Binding: Studied for interactions with biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science: Applications in the development of new materials with unique properties.
作用机制
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to Enzymes or Receptors: Inhibiting or activating specific biological pathways.
Modulating Signal Transduction: Affecting cellular signaling processes.
相似化合物的比较
Similar Compounds
Thiazolopyridines: Other compounds in this class with similar structures.
Benzodioxins: Compounds containing the benzodioxin moiety.
Uniqueness
This compound’s unique combination of functional groups and ring systems may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C21H18N2O4S |
|---|---|
分子量 |
394.4 g/mol |
IUPAC 名称 |
7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C21H18N2O4S/c1-25-14-5-2-12(3-6-14)19-20-21(28-23-19)15(11-18(24)22-20)13-4-7-16-17(10-13)27-9-8-26-16/h2-7,10,15H,8-9,11H2,1H3,(H,22,24) |
InChI 键 |
GJRVMCMIGJHXDQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NSC3=C2NC(=O)CC3C4=CC5=C(C=C4)OCCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B11470077.png)
![4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzenesulfonamide](/img/structure/B11470079.png)
![3'-[4-(4-Chlorophenoxy)phenyl]-1-[(morpholin-4-YL)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11470083.png)
![ethyl 7,8-dicyano-2-methyl-4-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B11470091.png)
![ethyl 5-({[4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]sulfonyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B11470092.png)
![10-[2-(4-tert-butylphenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one](/img/structure/B11470122.png)
![Benzeneacetamide, N-[2,2,2-trifluoro-1-[[(tetrahydro-2-furanyl)methyl]amino]-1-(trifluoromethyl)ethyl]-](/img/structure/B11470125.png)

![8-amino-6-(4-methoxyphenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile](/img/structure/B11470138.png)
![1-(3-chlorophenyl)-6-(2-methoxyethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11470142.png)

![Ethyl [4-(diethylcarbamoyl)-2-methoxy-6-nitrophenoxy]acetate](/img/structure/B11470149.png)

![N-(4-chlorobenzyl)-5-{[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B11470159.png)
